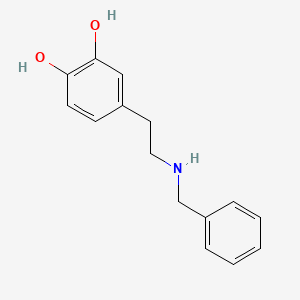

4-(2-(Benzylamino)ethyl)benzene-1,2-diol

Description

Chemical Nomenclature and Structural Classification within Organic Chemistry

4-(2-(Benzylamino)ethyl)benzene-1,2-diol is a precise descriptor of the molecule's structure, adhering to the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). The name systematically breaks down the compound's architecture. "Benzene-1,2-diol" indicates a benzene (B151609) ring substituted with two hydroxyl (-OH) groups on adjacent carbon atoms, a core structure commonly known as catechol. drugbank.com The prefix "4-(2-(Benzylamino)ethyl)" specifies a substituent at the fourth carbon of the catechol ring. This substituent is an ethyl group, which at its second carbon, is attached to a benzylamino group—a benzyl (B1604629) group (a benzene ring attached to a CH2 group) linked to a secondary amine.

From a structural classification perspective, this compound is a multi-functional organic compound. It is simultaneously a catechol, a secondary amine, and possesses an aromatic ring in its benzyl group. The presence of the catechol moiety is significant, as this structure is a key feature of many biologically active molecules. The secondary amine introduces a basic center to the molecule, while the benzyl group adds a significant non-polar, aromatic region.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 37491-72-8 chembk.com |

| Molecular Formula | C15H17NO2 chembk.com |

| Key Functional Groups | Catechol (1,2-dihydroxybenzene), Secondary Amine, Benzyl Group |

| Chemical Class | Catecholamine derivative, N-benzylated amine |

Historical Context and Significance within Catecholamine and N-Benzylated Amine Derivatives Research

The historical significance of this compound is best understood within the broader context of catecholamine research. The study of catecholamines, a class of monoamine neurotransmitters that includes dopamine (B1211576), norepinephrine, and epinephrine (B1671497), has been a cornerstone of neuroscience and pharmacology for over a century. wikipedia.orgnih.gov The discovery of adrenaline (epinephrine) in the late 19th century and the subsequent elucidation of the biosynthetic pathway from tyrosine to dopamine, norepinephrine, and epinephrine laid the groundwork for understanding their physiological roles. wikipedia.orgnih.gov

The core structure of these endogenous catecholamines is a catechol ring attached to an ethylamine (B1201723) side chain. britannica.com Research into synthetic analogues has been a major avenue for developing new therapeutic agents. The modification of the amine group of catecholamines has been a particularly fruitful area of investigation. The introduction of different substituents on the nitrogen atom can profoundly alter a compound's affinity and selectivity for various adrenergic and dopaminergic receptors.

The emergence of N-benzylated amine derivatives of catecholamines represents a specific trajectory in this research. Scientists have explored how the addition of a benzyl group to the amine function of catecholamine-like scaffolds influences their biological activity. Studies on N-benzyl substituted dopamine analogs, for instance, have been conducted to explore their potential as dopamine receptor antagonists. nih.govnih.gov This line of research is driven by the quest for compounds with improved receptor subtype selectivity and pharmacokinetic properties. While a detailed historical record for this compound itself is not extensively documented in seminal, early literature, its existence and study are a direct consequence of the systematic exploration of structure-activity relationships within the N-substituted catecholamine family.

Overview of Academic Research Trajectories for Analogous Compounds

The academic research trajectory for compounds analogous to this compound has been largely focused on understanding how modifications to the N-substituent and the core catecholamine structure impact receptor binding and functional activity, particularly at dopamine and adrenergic receptors.

One major area of research has been the synthesis and evaluation of a wide range of N-substituted catecholamine derivatives. For example, replacing the benzyl group with smaller alkyl groups, such as in 4-(2-(ethylamino)ethyl)benzene-1,2-diol and 4-(2-(methylamino)ethyl)benzene-1,2-diol (the latter being a structural isomer of naturally occurring epinine), allows researchers to probe the steric and electronic requirements of the receptor binding pocket. nih.govmolport.com The investigation of compounds like 4-(2-(isopropylamino)ethyl)benzene-1,2-diol further explores the impact of branched alkyl substituents. ncats.io

Furthermore, research has extended to more complex N-substituents and modifications of the phenethylamine (B48288) backbone. Studies on substituted N-phenylpiperazine analogs and N-benzyl-pyrrolidinyl-methyl benzamides have aimed to develop highly selective ligands for dopamine receptor subtypes, such as the D2 and D3 receptors. nih.govmdpi.comacs.org These investigations often involve creating libraries of related compounds and screening them for their binding affinities and functional effects. The goal is often to develop tools for studying the specific roles of these receptor subtypes in neurological and psychiatric conditions.

The synthesis of these analogs often involves well-established organic chemistry reactions. For instance, the N-alkylation of a primary amine, such as dopamine (4-(2-aminoethyl)benzene-1,2-diol), with a suitable benzyl halide would be a direct route to this compound. molport.com The exploration of different synthetic methodologies, including reductive amination, has also been a part of the research in this field. acs.org

Table 2: Examples of Analogous Compounds and Their Research Focus

| Compound Name | Structural Difference from this compound | Primary Research Focus |

| 4-(2-Aminoethyl)benzene-1,2-diol (Dopamine) | Unsubstituted primary amine molport.comnih.gov | Endogenous neurotransmitter, precursor for other catecholamines wikipedia.orgderangedphysiology.com |

| 4-(2-(Ethylamino)ethyl)benzene-1,2-diol | N-ethyl group instead of N-benzyl group nih.gov | Investigating the effect of small alkyl substituents on receptor activity |

| 4-(2-(Isopropylamino)ethyl)benzene-1,2-diol | N-isopropyl group instead of N-benzyl group ncats.io | Exploring the impact of branched alkyl groups on receptor binding |

| N-benzyl substituted (pyrrolidinyl)methyl benzamides | More complex, rigid N-benzyl-containing side chain nih.gov | Development of selective dopamine D2 receptor antagonists |

| N-phenylpiperazine analogs | Piperazine ring as part of the N-substituent structure mdpi.comacs.org | Achieving high selectivity for dopamine D3 versus D2 receptors |

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(benzylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-14-7-6-12(10-15(14)18)8-9-16-11-13-4-2-1-3-5-13/h1-7,10,16-18H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXBAOSXGMLCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 2 Benzylamino Ethyl Benzene 1,2 Diol

Established Synthetic Pathways for the Core Structure

The synthesis of 4-(2-(benzylamino)ethyl)benzene-1,2-diol can be achieved through several established pathways, primarily involving the formation of the N-benzyl bond and the management of the reactive catechol moiety.

Reductive Amination Approaches

Reductive amination is a widely utilized and efficient method for the synthesis of amines, including this compound. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com In the context of synthesizing the target compound, this involves the reaction of dopamine (B1211576) (or its hydrochloride salt) with benzaldehyde.

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) is a classic choice due to its selectivity for reducing the imine in the presence of the aldehyde. masterorganicchemistry.com Other common reducing agents include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The reaction is often carried out in a protic solvent such as methanol (B129727) and may be catalyzed by a mild acid to facilitate imine formation.

A general procedure for the reductive amination of aldehydes and ketones involves dissolving the carbonyl compound and the amine in a suitable solvent, followed by the addition of the reducing agent. researchgate.net For the synthesis of N-benzylphenethylamines, a stepwise procedure can be employed where the imine is formed in methanol, followed by reduction with NaBH4, a method particularly useful when dialkylation is a concern. organic-chemistry.org

Multi-step Reaction Sequences (e.g., Curtius Rearrangement, Hydrogenolysis)

Multi-step syntheses offer an alternative route to this compound, often involving the use of protecting groups to prevent unwanted side reactions with the catechol hydroxyls. A common strategy begins with a precursor where the catechol is protected, for instance, as a dimethyl ether (3,4-dimethoxyphenethylamine). This precursor is then N-benzylated, followed by deprotection of the hydroxyl groups.

Hydrogenolysis is a key reaction in these multi-step sequences for the removal of benzyl-type protecting groups. researchgate.netrsc.orglookchem.comnih.gov For instance, if the hydroxyl groups of dopamine were protected as benzyl (B1604629) ethers, catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source can cleave the O-benzyl bonds to reveal the free catechol. researchgate.netrsc.org Similarly, N-benzyl groups can also be removed via hydrogenolysis under specific conditions. lookchem.comnih.gov

While the Curtius rearrangement is a versatile method for converting carboxylic acids to amines, its direct application in the primary synthesis of this compound is less common than reductive amination. However, it could be conceptually employed in a multi-step synthesis of a precursor phenethylamine (B48288), which would then be N-benzylated.

Utilization of Precursor Compounds and Starting Materials

The choice of starting materials is crucial for an efficient synthesis. For the synthesis of this compound and its analogues, several key precursors are commonly utilized.

Dopamine (or 4-(2-aminoethyl)benzene-1,2-diol): As the direct precursor, dopamine is a readily available starting material for reductive amination with benzaldehyde.

3,4-Dimethoxyphenethylamine: This is a common precursor where the catechol hydroxyls are protected as methyl ethers. It can be N-benzylated, and the methyl ethers can then be cleaved to yield the final product.

Benzaldehyde and its derivatives: Benzaldehyde is the source of the benzyl group in reductive amination. Substituted benzaldehydes are used to synthesize a variety of N-benzyl analogues for SAR studies. nih.govacs.orgdrugbank.com

Phenethylamines with other protecting groups: Besides methyl ethers, other protecting groups for the catechol moiety can be employed, such as benzyl ethers, which can be removed by hydrogenolysis.

A generalized synthetic scheme for N-benzyl phenethylamines involves the indirect reductive amination of the respective phenethylamines and benzaldehydes. nih.gov

Novel Synthetic Strategies and Optimization of Reaction Parameters

Research in the synthesis of amines and their derivatives is continually focused on developing more efficient, selective, and environmentally friendly methods. For the synthesis of this compound, this includes the exploration of novel catalysts and the optimization of reaction conditions.

Recent advancements in reductive amination have focused on the development of novel catalysts. For instance, iridium catalysts have been shown to be highly effective for the reductive amination of carbonyl compounds under mild conditions, using ammonium (B1175870) formate (B1220265) or formic acid as the hydrogen source. acs.org The use of heterogeneous catalysts is also an area of active research, as they can be easily separated from the reaction mixture and recycled. nih.gov

Optimization of reaction parameters is critical for maximizing the yield and purity of the desired product. Key parameters that are often optimized include:

Catalyst loading: Minimizing the amount of catalyst used is both economically and environmentally beneficial.

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

Temperature and pressure: These parameters are adjusted to achieve a reasonable reaction rate while minimizing side reactions.

pH: For reductive amination, maintaining a slightly acidic pH is often necessary to facilitate imine formation without deactivating the amine nucleophile.

The N-benzylation of amines can also be optimized. Studies have shown that the choice of base, solvent, and temperature can significantly affect the efficiency of the N-benzylation reaction. researchgate.netresearchgate.net

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations

The synthesis of analogues of this compound is crucial for understanding its structure-activity relationships (SAR) at various biological targets, particularly dopamine receptors. nih.govresearchgate.netnih.govmdpi.comnih.govcuny.eduresearchgate.net By systematically modifying the structure of the lead compound and evaluating the pharmacological activity of the resulting analogues, researchers can identify the key structural features responsible for its biological effects.

The design of analogues typically involves modifications at two primary sites:

The N-benzyl group: The aromatic ring of the benzyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to probe the electronic and steric requirements of the binding pocket. nih.govacs.orgdrugbank.comnih.gov The position of the substituent on the benzyl ring can also be varied. nih.gov

The phenethylamine scaffold: The catechol ring can be modified, for example, by altering the substitution pattern of the hydroxyl groups or replacing them with other functionalities. The ethylamine (B1201723) side chain can also be altered in length or by introducing substituents.

The synthesis of these analogues often follows the same synthetic routes as the parent compound, such as reductive amination using substituted benzaldehydes or multi-step syntheses starting from modified phenethylamine precursors. nih.govacs.org

SAR studies on N-benzyl phenethylamines have revealed that N-benzyl substitution can significantly increase binding affinity and functional activity at certain receptors. nih.govacs.orgdrugbank.comnih.govljmu.ac.uk For instance, in a series of N-benzyl phenethylamines, the nature and position of substituents on the benzyl ring were found to have a profound effect on their affinity and selectivity for serotonin (B10506) receptors. nih.govacs.orgdrugbank.comnih.gov Similarly, for dopamine receptor ligands, N-alkyl substituents have been shown to have major effects on D2 receptor affinity and D2/D1 selectivity. researchgate.net

Table 1: Synthetic Methodologies for this compound

| Method | Starting Materials | Key Reagents | Advantages |

|---|---|---|---|

| Reductive Amination | Dopamine, Benzaldehyde | NaBH3CN, NaBH(OAc)3, NaBH4 | One-pot, efficient |

| Multi-step Synthesis | 3,4-Dimethoxyphenethylamine | Benzyl bromide, BBr3 or H2/Pd | Allows for protection of catechol |

| Hydrogenolysis | O-Benzyl protected dopamine | H2, Pd/C | Mild deprotection |

Table 2: Key Precursor Compounds

| Precursor | Role in Synthesis |

|---|---|

| Dopamine | Direct precursor for reductive amination |

| 3,4-Dimethoxyphenethylamine | Protected precursor for multi-step synthesis |

| Benzaldehyde | Source of the benzyl group |

Table 3: SAR of N-Substituted Dopamine Analogues

| Modification | Effect on Activity | Receptor Target |

|---|---|---|

| N-Benzyl substitution | Increased affinity and activity | Serotonin/Dopamine Receptors |

| Substituents on N-benzyl ring | Modulates affinity and selectivity | Serotonin/Dopamine Receptors |

| N-Alkyl chain length | Influences D1 vs. D2 selectivity | Dopamine Receptors |

Molecular Interactions and Biochemical System Modulations

Enzyme Interaction Profiles

The interaction of 4-(2-(Benzylamino)ethyl)benzene-1,2-diol with various enzyme systems is a critical aspect of its biochemical profile. In vitro studies are essential for characterizing the extent and nature of these interactions, including inhibition kinetics and metabolic pathways.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics and Mechanisms

Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. mdpi.com Their inhibition can potentiate the action of acetylcholine. drugbank.com The inhibitory potential of a compound against these enzymes is typically characterized by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

While specific kinetic data for the inhibition of AChE and BChE by this compound are not extensively detailed in the available literature, the mechanisms of cholinesterase inhibition are well-established. Inhibition can be competitive, where the inhibitor binds to the active site, or non-competitive, involving binding to an allosteric site. researchgate.net Some inhibitors, particularly carbamates, can form a covalent bond with the enzyme, leading to a time-dependent, reversible inhibition. nih.gov The rate of this reaction is described by the inhibition rate constant, k3. nih.gov Studies on structurally related compounds, such as certain benzylpiperazine derivatives, have demonstrated potent AChE inhibitory activity. nih.govnih.gov For instance, some derivatives exhibit IC50 values in the low micromolar range. nih.gov

Table 1: Hypothetical Cholinesterase Inhibition Data for this compound This table illustrates the typical data generated from cholinesterase inhibition assays. Specific values for the subject compound are not available in the reviewed literature.

| Enzyme | Inhibition Constant (Ki) | IC50 Value | Mechanism of Inhibition |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | Data not available | Data not available |

| Butyrylcholinesterase (BChE) | Data not available | Data not available | Data not available |

Carbonic Anhydrase Isoenzyme Inhibition Characteristics

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov There are several isoenzymes (e.g., CA I, II, IV, IX, XII) with distinct physiological roles. nih.govnih.gov Inhibition of specific isoforms, such as the tumor-associated CA IX and XII, is an area of significant research. unifi.it

The inhibitory profile of a compound against CA isoenzymes is typically determined through enzymatic assays that measure the inhibition of CO2 hydration. The results are expressed as inhibition constants (Ki). While comprehensive inhibition data for this compound against a panel of CA isoenzymes are not available in the current literature, sulfonamide-based inhibitors are known to bind to the zinc ion in the active site. The specific interactions and resulting potency can vary significantly between different isoenzymes. mdpi.com

Table 2: Illustrative Carbonic Anhydrase Isoenzyme Inhibition Profile This table shows the type of data obtained from CA inhibition studies. Specific values for this compound are not found in the reviewed scientific literature.

| CA Isoenzyme | Inhibition Constant (Ki) (nM) |

|---|---|

| hCA I | Data not available |

| hCA II | Data not available |

| hCA IX | Data not available |

| hCA XII | Data not available |

Monoamine Oxidase (MAO-A and MAO-B) Interaction Studies

Monoamine oxidases (MAO) are crucial enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.govnih.gov The two isoforms, MAO-A and MAO-B, have different substrate specificities and inhibitor sensitivities. nih.gov The search for selective MAO inhibitors is a key area of drug development. mdpi.comresearchgate.net

In vitro studies are used to determine a compound's potency (IC50 or Ki) and selectivity for MAO-A versus MAO-B. Inhibition can be reversible or irreversible, and the mechanism is often competitive. mdpi.com Although specific kinetic values for this compound were not found, studies on related phenethylamine (B48288) analogs show that structural modifications significantly impact MAO inhibition. For example, α-ethylphenethylamine demonstrates competitive inhibition of human recombinant MAO-A with a Ki of 14.0 µM, showing a 17-fold stronger preference for MAO-A over MAO-B. nih.gov The nature and position of substituents on the aromatic ring and the amine group are critical for both potency and selectivity. nih.gov

Table 3: Representative Monoamine Oxidase Inhibition Data This table is representative of data from MAO interaction studies. Specific experimental values for this compound could not be located.

| Enzyme | Inhibition Constant (Ki) (µM) | IC50 Value (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| MAO-A | Data not available | Data not available | Data not available |

| MAO-B | Data not available | Data not available |

Cytochrome P450 Enzyme-Mediated Biotransformations and Inhibition (In Vitro Studies)

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of xenobiotics. mdpi.comresearchgate.net In vitro studies using human liver microsomes or recombinant CYP enzymes are employed to identify the specific isoforms responsible for a compound's metabolism and to assess the compound's potential to inhibit these enzymes. nih.govnih.gov Inhibition can be direct (reversible) or metabolism-dependent (irreversible), and understanding this is crucial for predicting drug-drug interactions. nih.govresearchgate.net

Specific biotransformation pathways for this compound have not been explicitly documented. However, studies on structurally similar compounds, such as N-benzyl-N-cyclopropylamine, indicate that P450-mediated oxidation can lead to metabolites via processes like N-dealkylation. nih.gov The inhibitory potential of a compound against various CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is quantified by IC50 or Ki values. nih.gov

Table 4: Sample Cytochrome P450 Inhibition Profile This table illustrates the data format for CYP inhibition studies. Specific values for this compound are not available in the reviewed literature.

| CYP Isoform | IC50 Value (µM) | Inhibition Constant (Ki) (µM) | Mechanism of Inhibition |

|---|---|---|---|

| CYP1A2 | Data not available | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available | Data not available |

Receptor Binding Affinities and Selectivity Profiling (In Vitro)

The interaction of a compound with various neurotransmitter receptors determines a significant part of its pharmacological activity. In vitro receptor binding assays are fundamental for quantifying these interactions.

Radioligand Binding Assay Methodologies and Equilibrium Constants

Radioligand binding assays are a robust and sensitive method considered the gold standard for measuring the affinity of a ligand for a receptor. giffordbioscience.com These assays use a radioactively labeled compound (radioligand) known to bind to a specific receptor. There are three main types of assays: saturation, competition, and kinetic experiments. revvity.com

Saturation Assays: These are performed by incubating tissue homogenates or cells expressing the receptor with increasing concentrations of a radioligand. nih.gov Analysis of the data yields the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximum receptor density (Bmax). revvity.comnih.gov

Competition Assays: These assays measure the ability of an unlabeled test compound (like this compound) to compete with a fixed concentration of a radioligand for binding to the receptor. giffordbioscience.com The result is an IC50 value, which can be converted to an inhibition constant (Ki) that reflects the affinity of the test compound for the receptor. giffordbioscience.com

While specific receptor binding affinities and equilibrium constants for this compound are not detailed in the available scientific literature, this methodology would be essential for characterizing its receptor selectivity profile.

Table 5: Illustrative Receptor Binding Affinity Data This table exemplifies the type of data generated from radioligand binding assays. Specific experimental values for this compound are not available.

| Receptor Target | Radioligand Used | Binding Affinity (Ki) (nM) |

|---|---|---|

| Dopamine D2 | [3H]Spiperone | Data not available |

| Serotonin 5-HT2A | [3H]Ketanserin | Data not available |

| Adrenergic α1 | [3H]Prazosin | Data not available |

Competitive Binding Studies and Determination of Inhibition Constants (Ki, IC50)

Competitive binding assays are fundamental in determining the affinity of a ligand for a specific receptor or enzyme. These studies typically involve the displacement of a radiolabeled ligand by the compound of interest, allowing for the calculation of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand, while the Ki value is an intrinsic measure of the compound's binding affinity.

Currently, there are no publicly available studies that have performed competitive binding assays for this compound. Consequently, no IC50 or Ki values have been reported for its interaction with any biological target.

Interactive Data Table: Inhibition Constants for this compound

| Target | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Investigation of Specific Receptor Subtypes (e.g., Serotonin Receptors)

The structural characteristics of this compound, particularly the catechol and benzylamine moieties, suggest a potential for interaction with various receptor systems, including adrenergic and serotonergic receptors. Investigations into its binding profile across a panel of receptor subtypes would be crucial to understanding its potential pharmacological effects. For instance, determining its affinity for different serotonin (5-HT) receptor subtypes, such as 5-HT1A, 5-HT2A, or others, would provide insight into its potential as a modulator of the serotonergic system.

As of this review, no research has been published detailing the investigation of this compound's interaction with any specific receptor subtypes, including serotonin receptors.

Interactive Data Table: Receptor Subtype Affinity for this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Transporter Interaction Mechanisms (In Vitro)

Monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synapse. The structural similarity of this compound to endogenous catecholamines suggests it could potentially interact with these transporters. In vitro studies using cell lines expressing these transporters are necessary to determine if this compound acts as a substrate, inhibitor, or has no effect on their function.

No in vitro studies on the interaction between this compound and any neurotransmitter transporters have been documented in the scientific literature.

Interactive Data Table: In Vitro Transporter Interaction of this compound

| Transporter | Interaction Type (e.g., Substrate, Inhibitor) | IC50 / Ki (nM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Modulation of Cellular Pathways (Mechanistic Insights)

Understanding how a compound modulates cellular pathways provides deeper mechanistic insights into its biological effects. This can involve investigating its impact on second messenger systems (e.g., cAMP, inositol phosphates), protein kinase cascades (e.g., MAPK/ERK, Akt), and gene expression. Such studies would be essential to characterize the downstream consequences of its interaction with any identified molecular targets.

To date, there is no available research that has explored the effects of this compound on any cellular signaling pathways.

Interactive Data Table: Modulation of Cellular Pathways by this compound

| Cellular Pathway | Effect (e.g., Activation, Inhibition) | Key Molecular Target | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar and Pharmacophore Elucidation

Identification of Structural Determinants for Molecular Interaction

The fundamental structure of 4-(2-(benzylamino)ethyl)benzene-1,2-diol contains three critical pharmacophoric elements that determine its molecular interactions: the catechol ring, the ethylamine (B1201723) side chain, and the N-benzyl substituent.

The Catechol Moiety (1,2-dihydroxybenzene): The two hydroxyl groups on the aromatic ring are crucial for binding to many adrenergic and dopaminergic receptors. They typically act as hydrogen bond donors, interacting with key amino acid residues, such as serine, within the receptor's binding pocket unisi.it. This interaction is a hallmark of many endogenous catecholamines like dopamine (B1211576) and adrenaline and is essential for anchoring the ligand in the orthosteric binding site of these G-protein coupled receptors (GPCRs) unisi.it.

The Ethylamine Side Chain: The two-carbon chain separating the aromatic ring from the nitrogen atom provides the correct spacing and flexibility for the molecule to adopt an optimal conformation within the binding site. The protonated amine at physiological pH forms a critical ionic bond or hydrogen bond with an acidic residue, commonly an aspartate residue in transmembrane helix 3 (TM3) of aminergic receptors unisi.it.

The N-Benzyl Substituent: The addition of a benzyl (B1604629) group to the nitrogen atom significantly influences the compound's affinity and selectivity for various receptors. This bulky, hydrophobic group can engage in additional van der Waals or hydrophobic interactions with residues in a secondary binding pocket, beyond the primary catecholamine binding site unisi.it. This N-benzyl substitution has been shown to dramatically affect binding affinity and functional activity in related phenethylamine (B48288) compounds acs.orgnih.gov. For instance, in studies on serotonin (B10506) 5-HT2A receptor agonists, N-benzyl substitution markedly improved both binding affinity and functional potency nih.gov.

The combination of these three features defines the basic pharmacophore for this class of compounds. The specific nature of the interaction is determined by how well these elements align with the complementary residues within a specific receptor subtype.

Impact of Substituent Modifications on Biochemical Activity

Modifying the substituents on either the N-benzyl ring or the primary catechol ring can have a profound impact on the biochemical activity and selectivity of the parent compound. SAR studies on analogous N-benzyl phenethylamines provide a framework for understanding these effects. nih.gov

Substitutions on the N-Benzyl Ring: The position and electronic nature of substituents on the benzyl ring are critical. Research on related N-benzyl phenethylamines targeting serotonin receptors found that substitutions at the 2'- and 3'-positions of the benzyl group are generally well-tolerated and that small changes can have a significant effect on receptor affinity acs.org. For example, adding a 2'-methoxy group to the benzyl ring is a common strategy that has been shown to enhance potency at certain receptors nih.gov. The electronic properties (electron-withdrawing vs. electron-donating) of these substituents also modulate activity.

Substitutions on the Catechol Ring: While the 1,2-diol is often considered essential, modifications can alter selectivity. For example, replacing or shifting the hydroxyl groups would disrupt the key hydrogen bonding pattern, likely reducing affinity for traditional catecholamine receptors but potentially increasing it for others.

Modifications to the Linker and Amine: Altering the ethylamine chain length can change how the molecule fits in the binding pocket. N-alkylation with groups other than benzyl (e.g., methyl, ethyl) has been shown in early studies on phenethylamines to diminish activity, highlighting the unique contribution of the benzyl group nih.gov.

The following table summarizes the general effects of substituent modifications on related N-benzyl phenethylamine scaffolds, which can be extrapolated to this compound.

| Modification Site | Type of Modification | General Effect on Activity/Affinity | Reference |

| N-Benzyl Ring | Addition of 2'-methoxy or 2'-hydroxy group | Generally increases potency and can enhance selectivity. | nih.gov |

| Addition of electron-withdrawing groups (e.g., CN, CF3) | Can significantly alter affinity and selectivity, effect is position-dependent. | nih.gov | |

| Use of a methylenedioxy moiety | Can increase selectivity while maintaining potency. | nih.gov | |

| Amine | Replacement of benzyl with small alkyl groups (methyl, ethyl) | Generally leads to diminished activity compared to the N-benzyl analog. | nih.gov |

| Backbone | Replacement of ether oxygen with Nitrogen in related structures | Can be an exchangeable modification, but may enhance interaction with certain transporters like SERT. | nih.gov |

Conformational Analysis and Prediction of Bioactive Conformations

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous conformations. Conformational analysis aims to identify the spatial arrangement of atoms that has the lowest energy (most stable) and, crucially, the specific conformation that the molecule adopts when it binds to a receptor—the bioactive conformation.

The bond between the catechol ring and the ethyl side chain.

The C-C bond within the ethyl side chain.

The C-N bond connecting the ethyl chain to the amine.

The N-C bond connecting the amine to the benzyl group.

Rotation around the C-C bond of the ethylamine chain leads to staggered and eclipsed conformations, similar to n-butane youtube.commasterorganicchemistry.com. The staggered conformations, where the catechol and N-benzyl groups are further apart (anti-periplanar), are energetically favored over eclipsed conformations where they are forced into closer proximity unacademy.com. The interaction between the bulky benzyl group and the catechol ring will result in a significant energy difference between the low-energy 'anti' conformation and the higher-energy 'gauche' and 'eclipsed' conformations youtube.com.

Molecular mechanics calculations on similar dopaminergic benzazepines suggest that the receptor-bound conformation is typically a low-energy chair conformation with bulky aromatic substituents occupying equatorial positions to minimize steric hindrance nih.gov. By analogy, it is predicted that the bioactive conformation of this compound involves a staggered (anti) arrangement along the ethyl chain, allowing the catechol and benzyl rings to bind to their respective sub-pockets within the receptor without significant steric clash.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For analogs of this compound, 3D-QSAR methods are particularly powerful. youtube.com

CoMFA (Comparative Molecular Field Analysis): This is a widely used 3D-QSAR approach for dopamine receptor ligands nih.gov. In a CoMFA study, a series of structurally related molecules are aligned based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated at various points on a 3D grid. Statistical methods, such as Partial Least Squares (PLS), are used to create a model that correlates variations in these fields with changes in biological activity (e.g., binding affinity, pKi) nih.gov. The resulting model can produce contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity, guiding the design of new, more potent compounds.

CoMSIA (Comparative Molecular Similarity Indices Analysis): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds other descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can sometimes produce more intuitive and statistically robust models for understanding ligand-receptor interactions acs.orgacs.org.

Model Validation: A crucial step in QSAR is model validation. The statistical significance of a model is often expressed by its R² value (correlation coefficient), while its predictive power is assessed by a cross-validated coefficient, Q² nih.gov. A high Q² value (e.g., > 0.5) indicates a model with good internal predictability nih.gov.

For dopamine D2/D4 receptor antagonists, 3D-QSAR studies have successfully identified key structural features for affinity and selectivity. For example, such models have shown that bulky N-substituents can decrease D2 receptor binding while enhancing D4 binding, providing a clear strategy for designing selective ligands acs.orgacs.org. Although a specific QSAR model for this compound is not publicly detailed, these established methodologies would be the standard approach to rationalize its SAR and predict the activity of its derivatives.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding affinity and mode of action of a ligand with a protein of interest. For a molecule like 4-(2-(Benzylamino)ethyl)benzene-1,2-diol, docking studies can identify potential biological targets and elucidate the key interactions driving its binding.

While specific docking studies on this compound are not widely published, studies on analogous compounds provide a framework for its potential interactions. For instance, docking studies on similar catecholamine derivatives often reveal crucial hydrogen bonding between the diol group and polar residues in the active site of receptors, as well as cation-π interactions involving the amine group. In a hypothetical docking study of this compound against a target like a G-protein coupled receptor, one would expect to observe similar binding motifs. The benzyl (B1604629) group would likely engage in hydrophobic interactions within a specific pocket of the receptor, potentially enhancing binding affinity compared to its non-benzylated counterpart, dopamine (B1211576).

Table 1: Representative Molecular Docking Data for a Catecholamine Derivative This table presents hypothetical data based on typical findings for similar compounds to illustrate the outputs of molecular docking simulations.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Dopamine D3 Receptor | Dopamine | -8.5 | Asp110, Ser192, Phe346 | Hydrogen Bond, Cation-π |

| Beta-2 Adrenergic Receptor | This compound (Hypothetical) | -9.2 | Asp113, Ser204, Phe290 | Hydrogen Bond, Hydrophobic |

Quantum Chemical Calculations of Electronic Properties and Molecular Descriptors (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. mdpi.com These methods can compute a wide array of molecular properties, including optimized geometry, vibrational frequencies, and electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net

Table 2: Calculated Electronic Properties of Dopamine using DFT Data from a study on dopamine, a structural analog of this compound, is presented here as a reference.

| Parameter | Value (for Dopamine) | Reference |

|---|---|---|

| HOMO Energy | -5.34 eV | researchgate.net |

| LUMO Energy | -0.25 eV | researchgate.net |

| HOMO-LUMO Gap | 5.09 eV | researchgate.net |

Molecular Dynamics Simulations of Protein-Ligand Interactions

For a complex of this compound with a target receptor, an MD simulation could track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. Such simulations are crucial for validating docking results and gaining a deeper understanding of the binding mechanism at an atomistic level. utupub.fi

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation This table illustrates typical parameters analyzed in an MD simulation of a protein-ligand complex.

| Parameter | Description | Typical Finding |

|---|---|---|

| RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure over time. | A stable RMSD value below 2 Å suggests a stable binding pose. |

| RMSF of Protein Residues | Indicates the fluctuation of each amino acid residue around its average position. | Higher RMSF in loop regions, lower in the binding site upon stable ligand binding. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>75%) indicates a stable and important interaction. |

In Silico Prediction of Biochemical Parameters

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and other computational methods to estimate the pharmacokinetic and toxicological profile of a compound from its chemical structure. researchgate.net This allows for the early identification of candidates with unfavorable properties, saving time and resources. nih.gov

For this compound, various ADMET parameters can be predicted. These include its likelihood of oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are crucial for drug metabolism), and potential toxicities. While specific predictions for this compound require dedicated software, general expectations based on its structure would suggest good absorption due to its relatively small size and the presence of polar groups. The benzyl group may increase its lipophilicity, potentially affecting its distribution and metabolism.

Table 4: Predicted Physicochemical and ADMET Properties for a Benzylamine Derivative This table shows representative data that can be generated using in silico ADMET prediction tools for a related compound.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 243.29 g/mol | Complies with Lipinski's rule of five (<500) |

| LogP (Lipophilicity) | 1.85 | Indicates good membrane permeability |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | Suggests good oral bioavailability |

| Blood-Brain Barrier Permeation | Predicted to be low | May have limited central nervous system effects |

| CYP2D6 Inhibition | Predicted inhibitor | Potential for drug-drug interactions |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4-(2-(Benzylamino)ethyl)benzene-1,2-diol. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. uobasrah.edu.iq For this compound, both ¹H NMR and ¹³C NMR provide key data for structural confirmation. rsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to each unique proton environment in the molecule. This includes signals for the aromatic protons on both the catechol and benzyl (B1604629) rings, the methylene (B1212753) (-CH₂-) protons of the ethyl linker and the benzylic position, and the protons of the hydroxyl (-OH) and amine (-NH) groups. The coupling patterns and integration of these signals would confirm the connectivity of the molecular fragments.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. researchgate.net The chemical shifts would differentiate between the sp²-hybridized aromatic and sp³-hybridized aliphatic carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on established chemical shift values for similar structural motifs and is predictive in nature.

| Spectrum Type | Structural Moiety | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic (Benzyl Group) | ~7.2-7.4 | Multiple signals for the 5 protons on the monosubstituted ring. |

| Aromatic (Catechol Ring) | ~6.5-6.8 | Three distinct signals for the protons on the trisubstituted ring. | |

| Ethyl & Benzyl (-CH₂-) | ~2.7-3.9 | Signals for the four methylene protons (Ar-CH₂-CH₂-NH-CH₂-Ar). | |

| -OH and -NH | Variable | Broad signals, position is dependent on solvent and concentration. | |

| ¹³C NMR | Aromatic (Benzyl Group) | ~127-140 | Signals for the 6 carbons of the benzyl ring. |

| Aromatic (Catechol Ring) | ~115-145 | Signals for the 6 carbons of the catechol ring, with C-O carbons shifted downfield. | |

| Aliphatic (-CH₂-) | ~35-60 | Signals for the three aliphatic carbons. |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. The molecular formula of this compound is C₁₅H₁₇NO₂, corresponding to a molecular weight of approximately 243.30 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass for formula confirmation. Electron impact (EI) or electrospray ionization (ESI) techniques typically reveal a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively. The fragmentation pattern is also characteristic; for this compound, the most prominent fragments would likely arise from cleavage of the C-C and C-N bonds in the ethylamino bridge. researchgate.netlibretexts.orgyoutube.com

Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Structure | Notes |

|---|---|---|

| 243 | [C₁₅H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 136 | [HO(OH)C₆H₃CH₂CH₂]⁺ | Loss of the benzyl group via cleavage of the N-CH₂ bond. |

| 122 | [HO(OH)C₆H₃CH=NH₂]⁺ | Product of cleavage alpha to the catechol ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment for a benzyl group. nih.gov |

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. acs.orgrsc.orgmdpi.com

Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 | O-H Stretch (broad) | Phenolic -OH |

| 3100-3400 | N-H Stretch | Secondary Amine (-NH-) |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (-CH₂-) |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Phenolic C-O |

| 1100-1250 | C-N Stretch | Aliphatic Amine |

UV/Visible Spectroscopy UV-Visible spectroscopy provides information about electronic transitions within the molecule, particularly conjugated systems. The catechol ring serves as the primary chromophore in this compound. Based on data for the parent compound dopamine (B1211576), an absorption maximum (λₘₐₓ) is expected around 280 nm. researchgate.netresearchgate.netnih.gov The exact position and intensity of the peak can be influenced by the solvent used.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from reaction mixtures or biological matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) HPLC is the most common method for the analysis of catecholamines and their analogs. nih.gov A typical method for this compound would involve reversed-phase chromatography. chromsoc.jpnih.govresearchgate.netsielc.com

Stationary Phase: A C18 (octadecylsilyl) column is most frequently used, providing a nonpolar surface for interaction.

Mobile Phase: A mixture of an aqueous buffer (often with an acidic pH, e.g., using formic acid or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used for elution. sielc.com

Detection: UV detection at the compound's λₘₐₓ (~280 nm) is a common and robust method. sielc.com For higher sensitivity and selectivity, especially in complex biological samples, electrochemical detection (ED) is often preferred, as it specifically targets the easily oxidizable catechol moiety. chromsoc.jp UPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC.

Gas Chromatography (GC) Direct analysis of polar, non-volatile compounds like this compound by GC is generally not feasible. The high temperatures required for volatilization would cause decomposition. Therefore, chemical derivatization is necessary to increase volatility and thermal stability. Common derivatization strategies for catecholamines involve reacting the hydroxyl and amine groups to form less polar esters or ethers, such as:

Silylation: Converting -OH and -NH groups to trimethylsilyl (B98337) (TMS) ethers/amines.

Acylation: Reacting with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form fluoroacyl derivatives. These derivatized analogs can then be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) SFC is a modern chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. rsc.org It is considered a "green" alternative to normal-phase HPLC, as it significantly reduces the use of organic solvents. SFC provides rapid and efficient separations and is particularly well-suited for the analysis and purification of structurally similar compounds and chiral molecules. This technique would be applicable for assessing the purity of this compound.

Electrochemical Methods for Detection and Characterization

The benzene-1,2-diol (catechol) functional group is electrochemically active, making electrochemical methods highly suitable for the detection and quantification of this compound. xmu.edu.cn Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide both quantitative data and information about the redox process.

The fundamental electrochemical reaction involves the oxidation of the catechol moiety to the corresponding ortho-quinone. This is typically a pH-dependent, two-electron, two-proton process. nih.gov In CV, a characteristic oxidation peak would be observed at a potential positive of ~ +0.15 V to +0.35 V (vs. Ag/AgCl), depending on the electrode material and pH. nih.goviapchem.org The reverse scan may show a corresponding reduction peak, although the process can be quasi-reversible due to subsequent chemical reactions of the generated quinone. nih.gov The high sensitivity and selectivity of electrochemical detection make it a powerful tool for measuring catecholamine analogs at very low concentrations, often used as a detector for HPLC. researchgate.net

X-ray Crystallography of the Compound or its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound or one of its salt or metal complexes must first be grown.

While crystal structures for the parent molecule dopamine and its receptors have been reported, a search of the Cambridge Structural Database and the current scientific literature did not yield a publicly available crystal structure for this compound. researchgate.netnih.govnih.gov If a suitable crystal were obtained and analyzed, the resulting data would unambiguously confirm the compound's constitution and provide insight into its intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.comscichemj.org

Advanced Research Perspectives and Unexplored Avenues

Identification of Novel Biochemical Targets for 4-(2-(Benzylamino)ethyl)benzene-1,2-diol and its Derivatives

The therapeutic potential of this compound is intrinsically linked to its molecular interactions within biological systems. Identifying its specific biochemical targets is a primary objective for elucidating its mechanism of action and predicting its physiological effects. Research into structurally related compounds provides a roadmap for this discovery process.

For instance, derivatives such as 4-benzylamino-substituted α-carbolines have been identified as a new class of receptor tyrosine kinase (RTK) inhibitors. nih.gov Docking studies have suggested that these molecules can bind to critical targets like the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR2), both of which are implicated in cancer progression. nih.gov The overexpression or mutation of RTKs can lead to uncontrolled cell growth, making them significant targets for anticancer drug development. nih.gov

Furthermore, investigations into related benzene-1,2-diol compounds suggest other potential targets. Studies on alkyloxy benzene-1,2-diols have demonstrated that these molecules can possess antimicrobial properties by physically disrupting the bacterial cell membrane, leading to permeabilization and cell death. rug.nl Similarly, 4-allylbenzene-1,2-diol has been shown to damage the integrity of the cell membrane in plant pathogens. nih.gov This suggests that the core benzene-1,2-diol structure may be predisposed to interacting with and disrupting lipid bilayers, a mechanism that could be explored for the title compound.

Future research will likely employ high-throughput screening assays and affinity-based proteomic approaches to systematically identify the binding partners of this compound, moving beyond predictive models to concrete empirical evidence.

Development of Innovative Synthetic Strategies for Complex Analogues

The synthesis of complex analogues of this compound is crucial for expanding the chemical space available for drug discovery and for fine-tuning biological activity. Modern synthetic chemistry offers a powerful toolkit for creating novel and intricate molecular architectures.

One promising approach is the use of α-amidoalkylation reactions. This method has been successfully used to synthesize 2-(2,4-dihydroxyphenyl)benzimidazolines by reacting resorcinol (B1680541) with electrophilic N-ethoxycarbonylbenzimidazolium reagents formed in situ. mdpi.com This strategy could be adapted to introduce benzimidazole (B57391) or other heterocyclic systems to the core structure of this compound, potentially yielding compounds with novel properties. mdpi.com

Another powerful technique is the Diels-Alder reaction, a cycloaddition process that allows for the construction of complex polycyclic systems. This has been used to generate a library of compounds based on a 9,10-dihydro-9,10-ethanoanthracene (B1295376) scaffold, which has shown anti-proliferative activity. mdpi.com Such strategies could be employed to create rigid, conformationally constrained analogues of the title compound to probe specific binding conformations.

The synthesis of key intermediates also represents an important area of development. For example, the reported synthesis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate provides a versatile building block. scilit.com This intermediate contains a thiazole (B1198619) ring, which can enhance molecular interactions, a protected amine for controlled reactions, and a hydroxyethyl (B10761427) group that allows for further chemical modification. scilit.com Developing similar well-designed intermediates for this compound would significantly streamline the synthesis of diverse and complex analogues.

Integration with Advanced "-Omics" Methodologies for Mechanistic Pathway Elucidation in Research Models (e.g., Metabolomics, Proteomics)

To fully understand the biological impact of this compound, researchers are increasingly turning to "-omics" technologies. These methodologies provide a global snapshot of molecular changes within a cell or organism, offering a holistic view of the compound's mechanism of action.

The integration of metabolomics and proteomics is particularly powerful. A recently developed workflow, termed proteomic and nanoflow metabolomic analysis (PANAMA), enables high-sensitivity analysis of both metabolites and proteins from a single sample, including biofluids, tissues, or cell lines. nih.gov This method utilizes solid-phase micro-extraction (SPME) to prepare samples for analysis by nanoflow liquid chromatography-mass spectrometry (nLC-MS), enhancing detection sensitivity and chromatographic resolution without requiring specialized instrumentation. nih.gov Applying such a dual-omics approach would allow researchers to simultaneously observe how this compound alters protein expression and metabolic pathways.

This integrated approach has proven effective in dissecting the complex interactions of multi-component therapies. For example, a study on the traditional Chinese medicine formula Yinchenhao Tang used metabolomics and proteomics to reveal the synergistic effects of its three main active ingredients (6,7-dimethylesculetin, geniposide, and rhein). nih.gov The combination therapy produced more significant and beneficial changes in metabolic biomarkers and protein networks in a rat model of liver injury than any of the individual compounds alone. nih.gov This demonstrates how "-omics" can uncover emergent properties and synergistic interactions that would be missed by single-target analyses, providing a powerful model for investigating the effects of this compound in complex biological systems.

Exploration of Biological Activities (e.g., Antimicrobial) in Controlled In Vitro Systems

Controlled in vitro experiments are fundamental to characterizing the biological activities of new chemical entities before they can be considered for more complex studies. For this compound and its analogues, in vitro systems provide a means to efficiently screen for activities such as antimicrobial efficacy and to determine the underlying mechanisms.

Research on structurally related compounds has revealed significant antimicrobial potential. A study on newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives found them to be effective at inhibiting the growth of Gram-positive bacteria, particularly Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for several derivatives. nih.gov These compounds also showed moderate activity against the fungi Candida albicans and Aspergillus flavus. nih.gov

Similarly, various benzene-1,2-diol derivatives have demonstrated potent antibacterial effects. 4-Allylbenzene-1,2-diol was found to have a broad antibacterial spectrum against several plant pathogenic bacteria, with MIC values against Xanthomonas oryzae pathovars as low as 333.75 μmol/L. nih.gov Further investigation showed that this compound works by damaging the bacterial cell membrane, inhibiting biofilm formation, and reducing the production of extracellular polysaccharides. nih.gov Another study focusing on alkyloxy benzene-1,2-diols found them to be bactericidal against the Gram-positive model organism Bacillus subtilis, while having no effect on the Gram-negative Escherichia coli. rug.nl A LIVE/DEAD assay confirmed that these compounds function by permeabilizing the bacterial membrane. rug.nl

These findings highlight a recurring mechanism for benzene-1,2-diol compounds—the disruption of microbial cell membranes—and provide a strong rationale for investigating the antimicrobial properties of this compound in controlled in vitro systems.

Interactive Data Table: In Vitro Antimicrobial Activity of Related Benzene-1,2-diol Derivatives

The following table summarizes the antimicrobial activities of compounds structurally related to this compound as reported in various in vitro studies.

| Compound/Derivative Class | Target Organism(s) | Observed Activity/Finding | Mechanism of Action | Citation(s) |

| 4-[4-(Benzylamino)butoxy]-9H-carbazole Derivatives | Staphylococcus aureus | MIC value of 32 µg/mL. | Not specified. | nih.gov |

| 4-[4-(Benzylamino)butoxy]-9H-carbazole Derivatives | Candida albicans, Aspergillus flavus | Growth inhibition of over 60% at 64 µg/mL. | Not specified. | nih.gov |

| 4-Allylbenzene-1,2-diol | Xanthomonas oryzae pv. oryzae (Xoo) | MIC value of 333.75 µmol/L. | Damages cell membrane, inhibits biofilm formation. | nih.gov |

| 4-Allylbenzene-1,2-diol | Xanthomonas axonopodis pv. citri (Xac) | Inhibition rate of 97.39% at 1000 µmol/L. | Damages cell membrane. | nih.gov |

| Alkyloxy benzene-1,2-diols | Bacillus subtilis | Bactericidal effect. | Permeabilizes the bacterial membrane. | rug.nl |

| Alkyloxy benzene-1,2-diols | Escherichia coli | No antimicrobial effect found. | Not applicable. | rug.nl |

Q & A

Q. What are the standard synthetic routes for 4-(2-(Benzylamino)ethyl)benzene-1,2-diol, and how are intermediates characterized?

The compound can be synthesized via condensation reactions between 4-(2-aminoethyl)benzene-1,2-diol and benzaldehyde derivatives, followed by reduction to form the benzylamino group. Key intermediates, such as Schiff bases, are characterized using proton nuclear magnetic resonance (1H-NMR) , infrared spectroscopy (IR) , and UV-Vis spectroscopy to confirm structural integrity . For example, details the use of these techniques to validate Schiff base formation with metals like Pt(IV) and Ni(II).

Q. How does the structural configuration of this compound influence its solubility and stability?

The presence of the benzene-1,2-diol (catechol) moiety enhances hydrophilicity, while the benzylamino group contributes to lipophilicity. Stability is pH-dependent due to the catechol group's susceptibility to oxidation. Techniques like HPLC and mass spectrometry (HRMS) are used to monitor degradation products, as demonstrated in studies on analogous compounds (e.g., hydroxytyrosol derivatives in ).

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

The DPPH radical scavenging assay is commonly used to assess antioxidant activity, while Griess reaction -based nitric oxide (NO) inhibition assays evaluate anti-inflammatory properties (). Cell viability assays (e.g., sulforhodamine B (SRB) ) ensure biocompatibility in macrophage or neuronal cell lines.

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact yields. highlights that alkylation of the catechol group under anhydrous conditions with phase-transfer catalysts (e.g., tetrabutylammonium bromide) can achieve yields >90%. Gas chromatography-mass spectrometry (GC-MS) helps identify byproducts like unreacted aldehydes or over-alkylated derivatives.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay-specific conditions (e.g., ROS concentration or cell type). For instance, shows that LPS-stimulated macrophages treated with acyl derivatives exhibit dose-dependent NO inhibition, whereas non-stimulated cells show no response. Meta-analyses using Western blotting (e.g., detecting pro-inflammatory enzymes like COX-2) can clarify mechanistic pathways .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect receptor binding or enzymatic interactions?

Introducing electron-withdrawing groups (e.g., -NO₂) on the benzyl ring may enhance binding to adrenergic receptors, as seen in structurally related compounds like isoproterenol (). Molecular docking simulations and X-ray crystallography (e.g., studies on FAD-dependent oxidoreductases in ) provide insights into steric and electronic interactions at binding sites.

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase C18 columns and electrospray ionization (ESI) is optimal. demonstrates successful detection of catechol derivatives in UV/H₂O₂ degradation studies, with limits of detection (LOD) <1 ng/mL. Internal standards (e.g., deuterated analogs) improve quantification accuracy.

Methodological Considerations

Q. How should researchers address the compound’s propensity for oxidation during storage?

Store under inert atmospheres (N₂ or Ar) at -20°C in amber vials. Antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) can stabilize aqueous solutions. Stability-indicating assays (e.g., HPLC with diode-array detection) monitor oxidation products like quinones ().

Q. What crystallographic techniques elucidate the solid-state structure of metal complexes derived from this compound?

Single-crystal X-ray diffraction (SC-XRD) resolves coordination geometry and hydrogen-bonding networks. applied this to characterize Pt(IV) and Ni(II) Schiff base complexes, revealing octahedral geometries and ligand-metal charge transfer.

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Quantitative structure-activity relationship (QSAR) models parameterize logP, polar surface area (PSA), and hydrogen-bonding capacity. reports a PSA of 60.69 Ų for hydroxytyrosol (a structural analog), correlating with high intestinal absorption. Software like SwissADME validates these predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.